Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16407750
InChI: InChI=1S/C15H16N2O3S/c1-3-9-17-14(19)11-7-5-6-8-12(11)16-15(17)21-10-13(18)20-4-2/h3,5-8H,1,4,9-10H2,2H3
SMILES:
Molecular Formula: C15H16N2O3S
Molecular Weight: 304.4 g/mol

Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate

CAS No.:

Cat. No.: VC16407750

Molecular Formula: C15H16N2O3S

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate -

Specification

Molecular Formula C15H16N2O3S
Molecular Weight 304.4 g/mol
IUPAC Name ethyl 2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetate
Standard InChI InChI=1S/C15H16N2O3S/c1-3-9-17-14(19)11-7-5-6-8-12(11)16-15(17)21-10-13(18)20-4-2/h3,5-8H,1,4,9-10H2,2H3
Standard InChI Key IFCVSVDGRWFNTE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC=C

Introduction

Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate is a quinazoline derivative featuring a hydroquinazolinone core, a sulfur-based functional group, and an ethyl ester moiety. Compounds with this structural framework are of significant interest in medicinal chemistry due to their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound is synthesized by incorporating the quinazoline nucleus with sulfur-containing groups, yielding a molecule with diverse pharmacological applications.

Structural Features

The molecular structure of Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate combines several key functional groups:

  • Quinazolinone Core: This bicyclic aromatic system forms the backbone of the compound and contributes to its biological activity.

  • Thioether Linkage: The sulfur atom bridges the quinazoline core and the ethyl acetate group, enhancing reactivity and binding potential.

  • Prop-2-enyl Substituent: Positioned at the third carbon of the quinazoline ring, this unsaturated group may influence the compound's chemical reactivity and biological interactions.

  • Ethyl Ester Moiety: This functional group facilitates solubility and potential bioavailability.

Synthesis Pathway

The synthesis of Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate involves multi-step reactions:

  • Preparation of Quinazolinone Intermediate:

    • Anthranilic acid reacts with isothiocyanates in an alkaline medium to form 2-thioxoquinazolinones.

    • Subsequent alkylation with allyl halides introduces the prop-2-enyl substituent.

  • Formation of Thioether Linkage:

    • The quinazolinone intermediate undergoes nucleophilic substitution with ethyl chloroacetate in the presence of a base, yielding the target compound.

Biological Activities

Quinazoline derivatives like Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate are known for their wide-ranging biological activities:

  • Anticancer Activity:

    • Quinazoline-based compounds have shown efficacy against various cancer cell lines by inhibiting enzymes like COX-2 and LDHA .

  • Antioxidant Properties:

    • The presence of sulfur and aromatic systems enhances free radical scavenging activity .

  • Antimicrobial Potential:

    • Sulfur-containing quinazolines exhibit antibacterial properties against Gram-positive and Gram-negative bacteria .

Crystallographic Data

The crystal structure of related quinazoline derivatives reveals key details:

  • Molecular Conformation:

    • Quinazoline rings are planar, while substituents introduce steric interactions.

  • Hydrogen Bonding:

    • Intermolecular C–H···O hydrogen bonds stabilize crystal packing .

Research Applications

Ethyl 2-(4-oxo-3-prop-2-enyl-3-hydroquinazolin-2-ylthio)acetate serves as:

  • Intermediate in Drug Design:

    • Its versatile structure allows modifications to enhance pharmacological activity.

  • Probe for Biological Pathways:

    • Used in studying enzyme inhibition mechanisms such as α-glucosidase or COX pathways.

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